molecular formula C18H17N7O3 B2577449 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 1797697-08-5

3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine

Cat. No.: B2577449
CAS No.: 1797697-08-5
M. Wt: 379.38
InChI Key: FLAKTECIAGSBBC-UHFFFAOYSA-N
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Description

3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a complex organic compound that features a combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the core pyridazine structure, followed by the introduction of the piperazine and triazole moieties. Key reagents often include 2H-1,3-benzodioxole-5-carbonyl chloride, piperazine, and 1H-1,2,4-triazole. Reaction conditions may involve the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and triazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine has several research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • **3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine
  • **3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrazine

Uniqueness

The uniqueness of 3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine lies in its specific combination of heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O3/c26-18(13-1-2-14-15(9-13)28-12-27-14)24-7-5-23(6-8-24)16-3-4-17(22-21-16)25-11-19-10-20-25/h1-4,9-11H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAKTECIAGSBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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